![molecular formula C10H9BrOS B13099346 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one typically involves the bromination of 2,3-dihydrobenzo[b]thiepin-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the ketone group to an alcohol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiepins.
Aplicaciones Científicas De Investigación
7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the thiepin ring structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
7-Bromo-2,3-dihydrobenzofuran: Similar in structure but contains an oxygen atom instead of sulfur.
7-Bromo-2,3-dihydrobenzo[b]furan: Another analog with a furan ring instead of a thiepin ring.
Uniqueness: 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one is unique due to the presence of the thiepin ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9BrOS |
|---|---|
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
7-bromo-3,5-dihydro-2H-1-benzothiepin-4-one |
InChI |
InChI=1S/C10H9BrOS/c11-8-1-2-10-7(5-8)6-9(12)3-4-13-10/h1-2,5H,3-4,6H2 |
Clave InChI |
WDDWTUJJFNNLGO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(CC1=O)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)
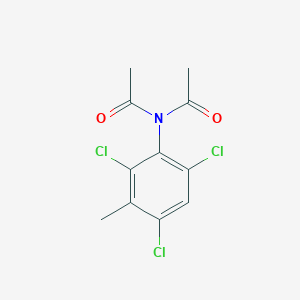

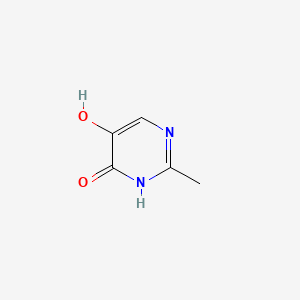
![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

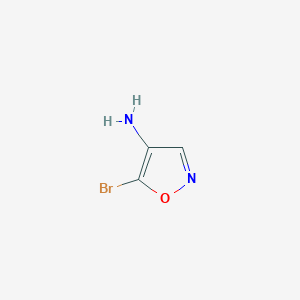
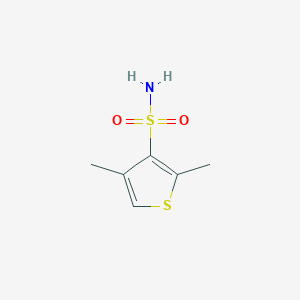
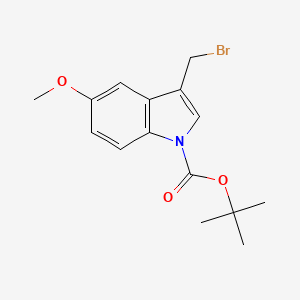
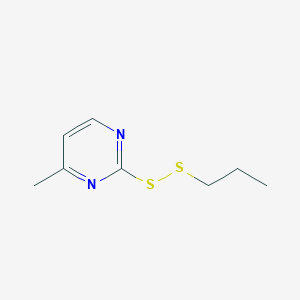
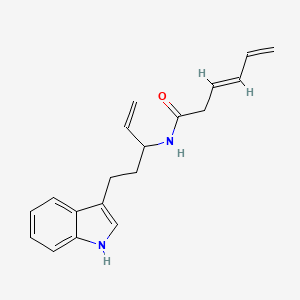
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
